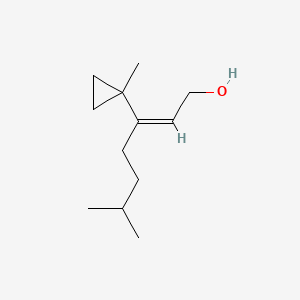

6-Methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol

CAS No.: 94291-44-8

Cat. No.: VC17002604

Molecular Formula: C12H22O

Molecular Weight: 182.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94291-44-8 |

|---|---|

| Molecular Formula | C12H22O |

| Molecular Weight | 182.30 g/mol |

| IUPAC Name | (Z)-6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol |

| Standard InChI | InChI=1S/C12H22O/c1-10(2)4-5-11(6-9-13)12(3)7-8-12/h6,10,13H,4-5,7-9H2,1-3H3/b11-6- |

| Standard InChI Key | WQRXXEWXBPIPMP-WDZFZDKYSA-N |

| Isomeric SMILES | CC(C)CC/C(=C/CO)/C1(CC1)C |

| Canonical SMILES | CC(C)CCC(=CCO)C1(CC1)C |

Introduction

Structural Characteristics and Nomenclature

IUPAC Name and Molecular Formula

The systematic name 6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol describes a seven-carbon chain (hept-) with a double bond at position 2 (-2-en), a hydroxyl group at position 1 (-1-ol), a methyl branch at position 6, and a 1-methylcyclopropyl substituent at position 3. Its molecular formula is C₁₂H₂₀O, derived from the parent heptenol skeleton modified with a cyclopropane ring and methyl groups.

Stereochemical Features

Synthetic Pathways and Reactivity

Hypothetical Synthesis Routes

While no direct synthesis of 6-methyl-3-(1-methylcyclopropyl)hept-2-en-1-ol is documented, analogous strategies from fragrance chemistry provide plausible routes. For example, the reduction of α,β-unsaturated aldehydes to allylic alcohols—as demonstrated in the synthesis of 2,4,7-trimethyloct-6-en-1-ol via hydrogenation of dienals—could be adapted . A potential pathway involves:

-

Cyclopropanation: Introducing the 1-methylcyclopropyl group via Simmons–Smith reaction to a preformed alkene.

-

Aldol Condensation: Constructing the heptenol backbone using ketone or aldehyde precursors.

-

Selective Reduction: Converting intermediates to the final alcohol using catalysts like NaBH₄ or LiAlH₄.

Stability and Reactivity

The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic or oxidative conditions. The allylic alcohol moiety may undergo dehydration to form conjugated dienes or oxidation to ketones. Comparative data from 6-methyl-3-propylheptan-2-ol indicate moderate thermal stability (decomposition >150°C) , but the cyclopropane substituent likely lowers this threshold.

Physicochemical Properties

Predicted Properties

Using PubChem’s computational tools as a benchmark , key properties include:

| Property | Value (Estimated) | Method of Determination |

|---|---|---|

| Molecular Weight | 180.29 g/mol | PubChem 2.1 |

| XLogP3-AA | 3.2 | XLogP3 3.0 |

| Hydrogen Bond Donors | 1 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 |

| Topological Polar Surface | 20.2 Ų | Ertl et al.’s method |

The lower XLogP3 value compared to 6-methyl-3-propylheptan-2-ol (3.9) reflects the cyclopropane’s reduced hydrophobicity.

Spectroscopic Signatures

-

IR: Broad O–H stretch (~3400 cm⁻¹), C=C stretch (~1650 cm⁻¹), and cyclopropane C–C stretches (~850 cm⁻¹).

-

¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.0 ppm), allylic CH₂OH (δ 3.4–3.6 ppm), and olefinic protons (δ 5.1–5.3 ppm) .

Research Gaps and Future Directions

-

Synthetic Optimization: Developing enantioselective routes to access stereoisomers.

-

Olfactory Profiling: Evaluating odor thresholds and scent profiles.

-

Biological Screening: Assessing antimicrobial or bioactive potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume